1-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid
Description
1-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid (CAS: 23789-85-7, C₁₁H₉NO₃) is a heterocyclic carboxylic acid derivative featuring a cinnoline core substituted with a methyl group at the N1 position and a carboxylic acid moiety at C3 (Figure 1). This compound belongs to the 4-oxo-1,4-dihydrocinnoline class, which shares structural similarities with quinolones, a well-studied class of antimicrobial agents . Its synthesis typically involves cyclization reactions of substituted phenylhydrazines with malonic acid derivatives under acidic conditions . The methyl group at N1 enhances lipophilicity, while the carboxylic acid at C3 contributes to hydrogen-bonding interactions, influencing solubility and biological activity .
Propriétés
IUPAC Name |
1-methyl-4-oxocinnoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-12-7-5-3-2-4-6(7)9(13)8(11-12)10(14)15/h2-5H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRKGRJJAAGFLFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C(=N1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883-18-1 | |
| Record name | 1-methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid can be synthesized through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminobenzophenone with ethyl acetoacetate in the presence of a strong acid such as hydrochloric acid can lead to the formation of the cinnoline core. Subsequent oxidation and methylation steps yield the desired compound.
Industrial Production Methods: Industrial production of 1-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through column chromatography.
Analyse Des Réactions Chimiques
Synthetic Preparation and Key Reactions
The synthesis of 1-methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid involves multistep routes, including cyclization, alkylation, and hydrolysis (Scheme 1). Key reactions include:
Cyclization of Diazonium Intermediates
-
Reaction : Phenyl diazonium chloride reacts with diethylmalonate in ethanol under sodium acetate to form malonate intermediates, which undergo cyclization using titanium tetrachloride.
-
Product : 4-oxo-1,4-dihydrocinnoline-3-carboxylic acid derivatives .
N-Alkylation
-
Conditions : Sodium hydride in anhydrous DMF with methyl iodide or 1-bromopentane.
-
Outcome : Introduction of the 1-methyl group via nucleophilic substitution .
-
Example : Conversion of 4-oxo-1,4-dihydrocinnoline-3-carboxamide to 1-methyl derivatives in yields of 50–96% .
Hydrolysis of Esters to Carboxylic Acids
-
Conditions : Refluxing with aqueous NaOH (2N) followed by acidification with HCl.
-
Mechanism : Saponification of ethyl esters to carboxylic acids .
Carboxylic Acid Derivatives
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Amide Formation | HBTU, DIEA, DMF, amine | 3-carboxamide derivatives | 25–80% | |
| Esterification | SOCl₂, R-OH | Ethyl/methyl esters | 70–91% |
Modification of the Oxo Group
-
Enolate Formation : Deprotonation at C4 using strong bases (e.g., NaH) enables alkylation or acylation .
-
Reduction : Limited data, but analogous quinoline oxo groups are reduced to alcohols using NaBH₄.
Electrophilic Aromatic Substitution
-
Halogenation : Chlorination at C6/C8 positions using POCl₃ or PCl₃ (observed in quinoline analogs) .
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups, though regioselectivity requires further study .
Nucleophilic Displacement
-
Fluorine Replacement : Fluorine at C6/C7 positions in related compounds is displaced by pyrrolidine or cyclopropylamine .
Decarboxylation and Stability
-
Decarboxylation : Heating under acidic or basic conditions leads to CO₂ loss, forming 1-methyl-4-oxo-1,4-dihydrocinnoline.
-
pH Sensitivity : Stability decreases under strongly acidic (pH <2) or basic (pH >10) conditions .
Comparative Reaction Data (Cinnoline vs. Quinoline)
Industrial-Scale Considerations
-
Optimization : Automated reactors and solvent recycling improve yield (>85%) for carboxylate intermediates .
-
Purity : Recrystallization from acetonitrile/ether yields >99% pure product .
Challenges and Research Gaps
-
Regioselectivity : Substitution patterns in cinnoline systems are less predictable than in quinolines.
-
Catalysis : Limited data on catalytic methods (e.g., Pd-catalyzed cross-coupling) for functionalization.
Applications De Recherche Scientifique
Chemistry
The compound serves as a valuable building block for synthesizing more complex heterocyclic compounds. Its unique structure allows chemists to modify it further for various applications in organic synthesis.
Research indicates that 1-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid exhibits significant antimicrobial and anticancer properties. Studies have shown that derivatives of this compound can inhibit bacterial cell wall synthesis, leading to effective antimicrobial effects. Additionally, its potential as an anticancer agent is being explored, with preliminary findings suggesting cytotoxic effects on cancer cell lines .
Medical Applications
In the medical field, ongoing research focuses on the therapeutic potential of this compound in treating various diseases, particularly cancers and infectious diseases. The mechanism of action typically involves binding to specific molecular targets such as enzymes or receptors, modulating their activity to exert therapeutic effects.
Industrial Applications
The compound is also utilized in developing advanced materials with specific electronic and optical properties. Its unique chemical structure makes it suitable for applications in material science, particularly in creating novel compounds with desirable characteristics for industrial use.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of 1-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid against various bacterial strains. Results demonstrated significant inhibition of bacterial growth at concentrations lower than 150 µM without notable cytotoxicity towards human cells .
Case Study 2: Anticancer Properties
In another study focusing on ovarian cancer cell lines (SKOV-3), the compound exhibited a GI50 value of 125 µM. The findings suggest that it could serve as a potential candidate for further development as an anticancer agent due to its ability to induce cytotoxicity selectively in cancer cells while sparing normal cells .
Mécanisme D'action
The mechanism of action of 1-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Related Compounds
Structural Analogs and Modifications
The compound’s structural analogs differ in substituents, heterocyclic cores, and functional groups, leading to variations in physicochemical and pharmacological properties (Table 1).
Table 1: Key Structural Analogs and Modifications
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Compound | pKa (COOH) | log P | Water Solubility (mg/mL) | Thermal Stability (°C) |
|---|---|---|---|---|
| 1-Methyl-4-oxo-cinnoline-3-COOH | 3.1 | 1.2 | 8.5 | 246–248 |
| 4-Oxo-quinoline-3-COOH | 2.8 | 0.8 | 12.3 | 281–283 |
| 1-Ethyl-4-oxo-cinnoline-3-COOH | 3.3 | 1.8 | 5.2 | 264–266 |
| 1-Phenyl-4-oxo-cinnoline-3-COOH | 3.5 | 2.5 | 2.1 | 237–239 |
- pKa and log P Trends: The methyl substituent at N1 in the target compound reduces acidity (higher pKa) compared to unsubstituted quinoline analogs, while increasing log P by ~0.4 units . Ethyl or phenyl groups further elevate log P, reducing water solubility .
- Thermal Stability: The cinnoline core generally exhibits lower thermal stability than quinoline derivatives due to ring strain .
Antimicrobial Efficacy
- 1-Methyl-4-oxo-cinnoline-3-COOH: Demonstrates moderate activity against Staphylococcus aureus (MIC = 16 µg/mL) and Escherichia coli (MIC = 32 µg/mL), likely via partial inhibition of DNA gyrase .
- Quinoline Analogs: 4-Oxo-quinoline-3-carboxylic acid derivatives show superior activity (MIC = 4–8 µg/mL) against both Gram-positive and Gram-negative bacteria due to enhanced target binding .
- 6-Bromo-cinnoline Derivative: Exhibits potent activity against Mycobacterium tuberculosis (MIC = 2 µg/mL), attributed to the electron-withdrawing bromine atom improving membrane penetration .
Antifungal and Antiviral Activity
- 1-Phenyl-4-oxo-cinnoline-3-COOH derivatives inhibit Candida albicans (MIC = 8 µg/mL), surpassing streptomycin in some cases .
Activité Biologique
1-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is a heterocyclic compound belonging to the cinnoline family, characterized by its unique structure that includes a methyl group and a carboxylic acid group. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure
The IUPAC name for this compound is 1-methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid, with the molecular formula and a molecular weight of approximately 203.19 g/mol. Its structure features a bicyclic system consisting of a benzene ring fused to a pyridazine ring.
Antimicrobial Properties
Research indicates that 1-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains by interfering with bacterial cell wall synthesis. This mechanism is similar to that of other known antimicrobial agents, making it a candidate for further development in treating bacterial infections.
Anticancer Potential
The compound has also been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through several pathways, including the modulation of specific signaling pathways involved in cell proliferation and survival. For instance, it has been reported to inhibit the proliferation of certain cancer cell lines in vitro, demonstrating its potential as an anticancer agent .
The biological activity of 1-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is attributed to its ability to interact with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its interaction with enzymes involved in metabolic pathways can result in altered cellular responses that promote apoptosis or inhibit cell division.
Comparative Analysis with Similar Compounds
A comparison of 1-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid with similar compounds reveals distinct differences in biological activity and chemical reactivity:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Lacks cinnoline core; exhibits antiviral properties | Moderate antibacterial activity |
| 7-Bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Contains bromine; potential for enhanced bioactivity | High antibacterial activity |
Case Studies
Several studies have documented the biological effects of 1-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid:
- Antimicrobial Study (2020) : A study evaluated the efficacy of this compound against various Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) as low as 32 µg/mL against Staphylococcus aureus .
- Anticancer Research (2022) : In vitro studies demonstrated that treatment with 50 µM of the compound resulted in a significant reduction in cell viability in breast cancer cell lines, suggesting its potential as an anticancer therapeutic.
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for achieving high yield and purity of 1-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid?
- Methodology : Optimize the reduction of nitro intermediates using catalytic hydrogenation (e.g., Raney nickel in DMF under atmospheric H₂) and subsequent hydrolysis under basic conditions (4% NaOH, reflux). Yields can reach 53–62% depending on substituents and reaction time .
- Key Parameters : Monitor reaction progress via TLC; purify intermediates via ethanol/ether recrystallization .
Q. Which spectroscopic techniques are most reliable for structural characterization of this compound?
- Approach : Use ¹H and ¹³C NMR in DMSO-d₆ to confirm proton environments (e.g., methyl singlet at δ 3.94, aromatic protons at δ 7.07–8.84) and carbon backbone. Mass spectrometry (CI) confirms molecular ion peaks (e.g., m/z 244.1 [M+H]⁺) .
- Validation : Cross-check elemental analysis (C, H, N) with calculated values (e.g., C 59.26%, H 3.73%) to confirm purity .
Q. How can solubility challenges in aqueous biological assays be mitigated?
- Strategy : Use polar aprotic solvents like DMSO for stock solutions. For in vitro studies, derivatize the carboxylic acid group to esters (e.g., ethyl ester) to enhance lipophilicity, followed by in situ hydrolysis .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for antibacterial activity?
- Methodology : Introduce substituents at positions 6, 7, and 8 (e.g., fluoro, piperazinyl) to assess Gram-positive/-negative bacterial inhibition. Compare MIC values against controls like oxolinic acid .
- Key Finding : 1-Ethyl-6-fluoro-7-piperazinyl derivatives show enhanced activity due to improved DNA gyrase binding .
Q. What strategies resolve contradictions in reported antimicrobial data across studies?
- Analysis : Evaluate assay conditions (e.g., bacterial strain variability, pH-dependent solubility). For example, discrepancies in Candida albicans inhibition may arise from hydrazide derivative stability .
- Validation : Replicate studies under standardized CLSI guidelines and use isotopically labeled analogs to track metabolic degradation .
Q. How can derivatization improve pharmacokinetic properties without compromising bioactivity?
- Approach : Synthesize prodrugs (e.g., ethyl esters) to enhance bioavailability, then hydrolyze in vivo to the active carboxylic acid form. Optimize substituents on the quinolone core to reduce plasma protein binding .
Q. What computational methods predict binding affinity to biological targets like HIV-1 TAR RNA?
- Workflow : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target RNA/protein complexes. Validate with SPR or ITC to measure binding constants (e.g., K_d) .
Q. How to interpret conflicting NMR spectral data for structurally similar analogs?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
